![molecular formula C18H26N2O2 B267669 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CX-5461 and has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
CX-5461 inhibits the activity of RNA polymerase I by binding to a specific region of the enzyme known as the DNA-binding cleft. This binding prevents the enzyme from transcribing ribosomal RNA, which leads to the inhibition of ribosome biogenesis and the induction of cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. CX-5461 has been shown to have minimal toxicity to normal cells, which makes it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. CX-5461 has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one limitation of CX-5461 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CX-5461 has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on CX-5461 could focus on improving its solubility and half-life in the body to increase its effectiveness as a therapeutic agent. Additionally, research could be conducted to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further studies could also be conducted to explore the mechanism of action of CX-5461 and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CX-5461 involves the reaction of 4-nitrobenzoic acid with cyclohexyl isocyanate to form 4-cyclohexylcarbonylamino-benzoic acid, which is then reacted with diethylamine to produce 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide. The purity of CX-5461 can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
CX-5461 has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. CX-5461 has been found to be effective against various types of cancer, including breast cancer, leukemia, and lymphoma.
Propriétés
Nom du produit |
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide |
---|---|
Formule moléculaire |
C18H26N2O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-3-20(4-2)18(22)15-10-12-16(13-11-15)19-17(21)14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H,19,21) |
Clé InChI |
VEORRGKPMOQYNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.